molecular formula C6H9F2N B1459329 6,6-Difluorobicyclo[3.1.0]hexan-3-amine CAS No. 1393541-13-3

6,6-Difluorobicyclo[3.1.0]hexan-3-amine

Cat. No.: B1459329
CAS No.: 1393541-13-3
M. Wt: 133.14 g/mol
InChI Key: SZCZPSZRXWBDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Difluorobicyclo[3.1.0]hexan-3-amine is a bicyclic amine featuring a strained cyclopropane ring fused to a six-membered ring, with two fluorine atoms at the 6-position (Fig. 1). It is synthesized via multi-step reactions involving cyclopropanation, fluorination, and amine functionalization, often yielding the hydrochloride salt for stability . Applications include its use as an intermediate in LPAR1 antagonists, highlighting its relevance in drug discovery .

Biochemical Analysis

Biochemical Properties

6,6-Difluorobicyclo[3.1.0]hexan-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. The compound’s rigid bicyclic structure allows it to act as a mimetic for other cyclohexane derivatives, potentially influencing enzyme activity and protein conformation. Studies have shown that this compound can interact with various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s active site and affect its catalytic efficiency .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, this compound can modulate downstream signaling cascades, leading to changes in gene expression and cellular metabolism. Additionally, the compound has been shown to affect the proliferation and differentiation of various cell types, including cancer cells and stem cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes by binding to their active sites. This binding can prevent substrate access and thus inhibit the enzyme’s activity. Furthermore, this compound can interact with transcription factors, leading to changes in gene expression. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the binding pocket of the target protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to understand its potential therapeutic applications and toxicity. At low doses, the compound has been shown to have beneficial effects on metabolic processes and cellular signaling. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and the accumulation of toxic metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to drug metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The presence of fluorine atoms in the compound can also affect its metabolic stability and the formation of reactive intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its biological activity. The compound has been found to localize primarily in the cytoplasm and the nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific subcellular compartments, thereby modulating its activity and function .

Biological Activity

6,6-Difluorobicyclo[3.1.0]hexan-3-amine, also known as rac-(1R,3S,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride, is a bicyclic amine compound notable for its unique molecular structure and potential therapeutic applications. Its molecular formula is C6H9F2N, with a molecular weight of 133.14 g/mol. The incorporation of fluorine atoms enhances its chemical stability and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including viral proteins and cellular receptors involved in viral replication. Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against respiratory viruses such as human respiratory syncytial virus (hRSV). The mechanism likely involves binding to viral proteins or host cell receptors, inhibiting viral replication and potentially enhancing the efficacy of existing antiviral therapies .

Biological Activity Studies

Research has indicated several key areas where this compound shows promise:

  • Antiviral Properties : Initial findings suggest that the compound may effectively inhibit the replication of hRSV by interacting with viral proteins .
  • Binding Affinity : Interaction studies have highlighted its binding affinity to various biological targets, which is crucial for understanding its mechanism of action and potential therapeutic effects .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntiviralInhibits replication of hRSV; potential interaction with viral proteins
Binding AffinityInteraction with enzymes and receptors; critical for therapeutic applications

Case Studies

A recent study evaluated the compound's effectiveness as a rigidified analog in the development of Maraviroc analogs, which are designed to block HIV entry into cells. The study utilized in silico methods to assess the biological activity of these compounds, indicating that structural modifications could enhance their efficacy against HIV .

Another research effort focused on the synthesis of bicyclo[3.1.0]hexanes using advanced cycloaddition techniques, which may lead to new derivatives with improved biological properties . These studies underscore the versatility and potential applications of this compound in drug development.

Comparative Analysis

To better understand the uniqueness of this compound in comparison to similar compounds, a comparison table has been created:

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
rac-(1R,5S)-bicyclo[3.1.0]hexan-6-amine hydrochlorideC6H10ClNLacks fluorination; different stereochemistry
rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-6-amineC6H10F2NContains different fluorination pattern
rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochlorideC6H10ClNDifferent position for amine group

Q & A

Q. What structural features of 6,6-difluorobicyclo[3.1.0]hexan-3-amine contribute to its utility in drug design?

The compound’s rigid bicyclo[3.1.0]hexane framework restricts conformational flexibility, mimicking bioactive conformations of natural ligands. The 6,6-difluoro substitution enhances metabolic stability by reducing oxidative degradation, while the 3-amine group enables hydrogen bonding with biological targets. Comparative studies show that fluorination increases LogP by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .

Q. What synthetic methodologies are reported for this compound, and how can yields be optimized?

Two primary routes are documented:

  • Cyclopropanation : Reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using dirhodium(II) catalysts (0.005 mol%), yielding 8–66% depending on solvent (acetonitrile > aqueous acid). Optimize by increasing catalyst loading to 0.01 mol% and using anhydrous conditions .
  • Photochemical [2+2] Cycloaddition : Produces bicyclic intermediates with stereochemical control. Yield improvements (up to 75%) require UV light optimization (254 nm) and substituent-directed regioselectivity .

Q. How do stereochemical challenges in synthesis impact the biological activity of this compound?

The bicyclic core’s bridgehead positions (C3 and C6) introduce stereochemical complexity. For example, exo-vs. endo-amine configurations alter binding affinity to CNS targets by ~10-fold. Resolution via chiral HPLC (e.g., Chiralpak IA column) or asymmetric catalysis (e.g., Jacobsen’s catalyst) is critical for isolating enantiopure forms, as demonstrated in Maraviroc analog studies .

Q. What experimental strategies are used to study interactions between this compound and biological targets?

  • SPR/BLI Assays : Measure binding kinetics (e.g., KD values) to receptors like CCR5, with immobilization via amine coupling.
  • NMR Titration : Track chemical shift perturbations in target proteins (e.g., HIV-1 protease) to identify binding sites.
  • Mutagenesis : Replace key residues (e.g., Asp188 in CCR5) to validate interaction hotspots. Contradictory data from SPR vs. ITC may arise from avidity effects, requiring orthogonal validation .

Q. How can researchers resolve contradictory yield data in cyclopropanation-based syntheses?

Discrepancies (8% vs. 66%) stem from:

  • Catalyst Purity : Use dirhodium(II) acetate recrystallized from toluene.
  • Solvent Polarity : Acetonitrile (high polarity) stabilizes transition states better than THF.
  • Temperature Control : Maintain −10°C to suppress side reactions. Validate via inline FTIR monitoring of diazo decomposition .

Q. How does this compound compare structurally and functionally to other bicyclic amines?

CompoundStructural FeaturesKey Differences
Bicyclo[3.1.0]hexan-6-amineNo fluorine; flexible coreLower metabolic stability (t1/2 < 2h)
4,4-DifluorocyclohexaneMonocyclic; difluoro substitutionHigher LogP (1.8 vs. 1.2)
1-Amino-2-fluorocyclopropaneSmaller ring; single fluorineReduced rigidity (RMSD > 1.5 Å)

Rigidity and fluorination position make this compound unique in balancing bioavailability and target engagement .

Q. What role do fluorine atoms play in modulating pharmacokinetic properties?

  • Metabolic Stability : Fluorine blocks CYP450 oxidation at C6, increasing plasma t1/2 from 1.5 h (non-fluorinated) to 4.2 h.
  • Passive Permeability : Fluorine’s electronegativity reduces polar surface area (PSA) by 15%, enhancing Caco-2 permeability (Papp > 10 × 10⁻⁶ cm/s) .

Q. How can computational modeling predict the bioactivity of derivatives?

  • Docking Studies (AutoDock Vina) : Use CCR5 X-ray structures (PDB: 4MBS) to score binding poses.
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns.
  • QSAR Models : Correlate Hammett σ values of substituents with IC50 (R² > 0.85). Validate predictions with SPR assays .

Q. Why is this compound considered a bioisostere for 4,4-difluorocyclohexane in drug design?

The bicyclic core mimics the chair conformation of 4,4-difluorocyclohexane but with reduced flexibility (RMSF < 0.3 Å vs. 1.2 Å). This rigidity improves selectivity for rigid binding pockets (e.g., viral fusion proteins), as shown in Maraviroc analogs with 30-fold higher potency .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR (¹³C, ¹⁹F) : Confirm regiochemistry (δ ¹⁹F: −115 ppm for axial F) and purity.
  • HRMS : Validate molecular formula (C₆H₁₀F₂N, [M+H]+ m/z 148.0832).
  • X-ray Crystallography : Resolve stereochemistry (e.g., C3 R-configuration).
  • HPLC (Chiralpak AD-H) : Determine enantiomeric excess (>99% for S-isomer) .

Comparison with Similar Compounds

Structural Analogs

6,6'-Dimethyl-1,1',5,5'-tetraaza-6,6'-bi(bicyclo[3.1.0]hexane) (BiDiMDAH)

  • Structure : Features two bicyclo[3.1.0]hexane units linked by diaziridine groups, with methyl substituents in a trans configuration .
  • Synthesis : Achieved via cyclocondensation, contrasting with the fluorination and amine protection strategies used for 6,6-difluorobicyclo[3.1.0]hexan-3-amine .
  • Properties : Exhibits planar 5-ring moieties stabilized by hyperconjugation, differing from the fluorine-induced electronic effects in the difluoro analog .

{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine (DFBHMA)

  • Structure : Adds a methylamine group to the bicyclic core (CAS: 1393570-03-0) .
  • Applications : Used in catalysis and protein studies, whereas this compound is prioritized in receptor antagonism .
  • Synthesis : Requires bromo-fluoro intermediates and methylamine coupling, differing in substituent introduction compared to the parent amine .

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine

  • Structure : Incorporates a benzyl group and nitrogen in the bicyclic framework (CAS: 155748-81-5) .
  • Pharmacology : The benzyl group enhances lipophilicity, contrasting with the fluorine atoms' electron-withdrawing effects in the difluoro compound .

Bioisosteric Compounds

Difluorobicyclo[2.1.0]pentane and Bicyclo[3.1.0]hexane Derivatives

  • Role : Serve as meta- and ortho-phenyl bioisosteres in drug design, improving metabolic stability and solubility .
  • Comparison : The larger bicyclo[3.1.0]hexane core in this compound offers reduced steric hindrance compared to bicyclo[2.1.0]pentane derivatives, enhancing binding affinity in certain targets .

Azabicyclo[3.1.0]hexan-3-amine in Benzothiazinones

  • Example : Compound 5 (with azabicyclo[3.1.0]hexan-3-amine) demonstrated 27% oral bioavailability and improved solubility over PBTZ169 .
  • Advantage: The fluorine atoms in this compound may further enhance solubility and reduce plasma protein binding compared to non-fluorinated analogs .

Positional Isomers and Derivatives

6,6-Difluorobicyclo[3.1.0]hexan-2-amine Hydrochloride

  • Structure : Amine group at the 2-position instead of 3 (CID: 72218505) .

Data Tables

Table 1: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight Key Features Applications
This compound HCl C₆H₁₀ClF₂N 169.60 High solubility, bioisostere for aryl rings LPAR1 antagonists, drug intermediates
BiDiMDAH C₁₄H₂₄N₄ 272.37 Planar diaziridine core Structural studies
DFBHMA C₇H₁₁F₂N 147.17 Methylamine substituent Catalysis, protein research
Compound 5 (Benzothiazinone) C₁₆H₁₇F₂N₃O₂S 365.39 Azabicyclo core, improved PK Antitubercular agents

Properties

IUPAC Name

6,6-difluorobicyclo[3.1.0]hexan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N/c7-6(8)4-1-3(9)2-5(4)6/h3-5H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCZPSZRXWBDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Difluorobicyclo[3.1.0]hexan-3-amine
Reactant of Route 2
6,6-Difluorobicyclo[3.1.0]hexan-3-amine
Reactant of Route 3
6,6-Difluorobicyclo[3.1.0]hexan-3-amine
Reactant of Route 4
6,6-Difluorobicyclo[3.1.0]hexan-3-amine
Reactant of Route 5
Reactant of Route 5
6,6-Difluorobicyclo[3.1.0]hexan-3-amine
Reactant of Route 6
6,6-Difluorobicyclo[3.1.0]hexan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.